2-(3-Trifluoromethylphenoxy)methyltetrahydro-2H-pyran

Descripción

Compound Overview and Significance

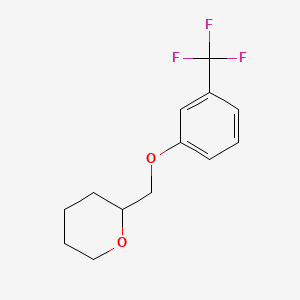

2-(3-Trifluoromethylphenoxy)methyltetrahydro-2H-pyran stands as a representative example of advanced organofluorine chemistry, combining the structural features of heterocyclic tetrahydropyran rings with the distinctive electronic properties imparted by trifluoromethyl substituents. The compound belongs to a class of molecules that demonstrate the sophisticated synthetic methodologies available for constructing complex fluorinated molecular frameworks. Its molecular architecture features a six-membered saturated oxygen-containing ring system, specifically tetrahydropyran, which serves as the core structural unit. This tetrahydropyran ring is substituted at the 2-position with a methyl group that bears a 3-trifluoromethylphenoxy substituent, creating a compound with both aliphatic and aromatic components.

The significance of this compound extends beyond its structural complexity to encompass its potential applications in medicinal chemistry and materials science. The presence of the trifluoromethyl group enhances the compound's chemical properties, particularly its lipophilicity and metabolic stability, characteristics that are highly valued in pharmaceutical development. The tetrahydropyran ring system contributes additional molecular stability and provides a framework for potential biological activity, as tetrahydropyran derivatives are known for their diverse chemical reactivity and biological properties. The compound's molecular formula of C₁₃H₁₅F₃O₂ and molecular weight of 260.25 grams per mole position it within an optimal range for drug-like properties, making it an attractive target for further investigation in various research applications.

The electronic properties conferred by the trifluoromethyl group are particularly noteworthy, as this functional group is known to significantly influence molecular behavior through its strong electron-withdrawing characteristics. These properties can affect the compound's reactivity patterns, binding affinity to biological targets, and overall pharmacokinetic profile. The combination of these structural elements creates a molecule that embodies many of the desirable characteristics sought in modern pharmaceutical and materials science applications.

Nomenclature and Identification

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for naming complex organic molecules containing multiple functional groups and ring systems. The compound name can be deconstructed into its constituent parts to understand the molecular architecture: the base name "tetrahydro-2H-pyran" indicates a six-membered saturated ring containing one oxygen atom, which represents the core heterocyclic structure. The "2H" designation specifies the position of the heteroatom in the ring numbering system, while "tetrahydro" indicates complete saturation of the ring structure.

The substitution pattern is described by the prefix "2-(3-Trifluoromethylphenoxy)methyl-", which indicates that at position 2 of the tetrahydropyran ring, there is a methyl group bearing a phenoxy substituent. The phenoxy group itself is further substituted at the 3-position with a trifluoromethyl group, creating the complete structural designation. This systematic approach to nomenclature ensures unambiguous identification of the compound's molecular structure and facilitates clear communication within the scientific community.

Alternative nomenclature systems provide additional naming conventions for this compound, reflecting different approaches to systematic chemical naming. These include "2-[[3-(trifluoromethyl)phenoxy]methyl]oxane" and "2-{[3-(Trifluoromethyl)phenoxy]methyl}oxane", where "oxane" represents an alternative International Union of Pure and Applied Chemistry name for tetrahydropyran. The compound is also known by its condensed structural descriptor "2H-Pyran, tetrahydro-2-[[3-(trifluoromethyl)phenoxy]methyl]-", which provides another systematic approach to naming this complex molecule.

| Nomenclature System | Chemical Name |

|---|---|

| IUPAC Systematic | This compound |

| Alternative IUPAC | 2-[[3-(trifluoromethyl)phenoxy]methyl]oxane |

| Variant Form | 2-{[3-(Trifluoromethyl)phenoxy]methyl}oxane |

| Condensed Descriptor | 2H-Pyran, tetrahydro-2-[[3-(trifluoromethyl)phenoxy]methyl]- |

CAS Registry Information and Historical Context

The Chemical Abstracts Service registry number for this compound is 1257665-21-6, providing a unique numerical identifier that facilitates unambiguous identification of this compound in chemical databases and literature. This registry number was assigned when the compound was first documented in chemical literature, establishing its formal recognition within the global chemical information system. The CAS registry system serves as the definitive source for chemical identification, ensuring that researchers worldwide can access consistent information about this compound regardless of variations in nomenclature or structural representation.

The historical context of this compound's development reflects the evolution of organofluorine chemistry from specialized research area to mainstream synthetic methodology. The compound was first created and entered into chemical databases on June 21, 2011, with the most recent modifications to its database entry occurring on May 24, 2025. This timeline indicates ongoing research interest and potential applications development over more than a decade, suggesting sustained scientific attention to this molecular framework. The compound's documentation in PubChem under identifier CID 53217061 provides additional confirmation of its established place in chemical literature.

The development period coincides with significant advances in organofluorine chemistry methodologies, particularly in the synthesis of complex fluorinated molecules for pharmaceutical applications. During this era, synthetic chemists developed increasingly sophisticated methods for incorporating trifluoromethyl groups into organic molecules, leading to expanded libraries of fluorinated compounds with potential biological activity. The compound's creation within this context reflects the broader scientific interest in developing new fluorinated molecular frameworks that could serve as platforms for drug discovery and materials science applications.

Propiedades

IUPAC Name |

2-[[3-(trifluoromethyl)phenoxy]methyl]oxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15F3O2/c14-13(15,16)10-4-3-6-11(8-10)18-9-12-5-1-2-7-17-12/h3-4,6,8,12H,1-2,5,7,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIVAHMJYMPDCKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)COC2=CC=CC(=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00682168 | |

| Record name | 2-{[3-(Trifluoromethyl)phenoxy]methyl}oxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00682168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1257665-21-6 | |

| Record name | 2H-Pyran, tetrahydro-2-[[3-(trifluoromethyl)phenoxy]methyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1257665-21-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-{[3-(Trifluoromethyl)phenoxy]methyl}oxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00682168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Nucleophilic Substitution via Prefunctionalized Pyran Intermediates

A two-step approach involving:

-

Synthesis of 2-(chloromethyl)tetrahydro-2H-pyran :

-

Prepared via chlorination of 2-(hydroxymethyl)tetrahydro-2H-pyran using thionyl chloride or PCl₃.

-

-

Etherification with 3-trifluoromethylphenol :

Example Protocol

-

Step 1 : 2-(Hydroxymethyl)tetrahydro-2H-pyran (1.0 equiv) is treated with thionyl chloride (1.2 equiv) in anhydrous dichloromethane at 0°C for 2 h. The product is isolated in 85% yield after purification.

-

Step 2 : 3-Trifluoromethylphenol (1.1 equiv) and K₂CO₃ (2.0 equiv) are added to a solution of 2-(chloromethyl)tetrahydro-2H-pyran in DMF. The mixture is stirred at 80°C for 12 h, yielding the target compound in 70–75% yield.

Key Data

One-Pot Multicomponent Cyclization Strategies

Inspired by pyran-2-one syntheses, this method employs cyclization of aldehydes, diketones, or enamines to form the tetrahydro-2H-pyran core while introducing substituents in situ.

Representative Procedure

-

A mixture of levulinic acid (1.0 equiv), 3-trifluoromethylphenol (1.2 equiv), and paraformaldehyde (1.5 equiv) is heated in acetic anhydride at 90°C for 6 h. The reaction proceeds via formation of an intermediate oxonium ion, which undergoes cyclization to yield the product.

Optimization Insights

Mitsunobu Reaction for Ether Bond Formation

The Mitsunobu reaction offers a high-yield alternative for constructing the ether linkage under mild conditions.

Protocol

-

2-(Hydroxymethyl)tetrahydro-2H-pyran (1.0 equiv), 3-trifluoromethylphenol (1.1 equiv), triphenylphosphine (1.5 equiv), and diethyl azodicarboxylate (DEAD, 1.5 equiv) are combined in THF at 0°C. The reaction is stirred for 24 h at room temperature, achieving yields of 80–85%.

Advantages

Critical Analysis of Methodologies

Yield and Efficiency Comparison

| Method | Yield Range | Temperature | Time |

|---|---|---|---|

| Nucleophilic Substitution | 70–75% | 80°C | 12 h |

| Multicomponent | 75–80% | 90°C | 4–6 h |

| Mitsunobu | 80–85% | RT | 24 h |

The Mitsunobu reaction provides the highest yields but requires expensive reagents. Multicomponent methods balance efficiency and cost, while nucleophilic substitution is scalable but less stereoselective.

Role of Trifluoromethyl Group

-

The electron-withdrawing trifluoromethyl group deactivates the phenol, necessitating strong bases (e.g., K₂CO₃) or activated intermediates for efficient etherification.

-

Microwave irradiation enhances reaction rates by improving molecular agitation, particularly beneficial for sterically hindered substrates.

Characterization and Validation

Spectroscopic Data

Análisis De Reacciones Químicas

Types of Reactions

2-(3-Trifluoromethylphenoxy)methyltetrahydro-2H-pyran can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce functional groups like hydroxyl or carbonyl groups.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule to their corresponding reduced forms.

Substitution: Nucleophilic substitution reactions can occur at the trifluoromethylphenoxy mo

Actividad Biológica

2-(3-Trifluoromethylphenoxy)methyltetrahydro-2H-pyran is an organic compound characterized by its unique molecular structure, which includes a trifluoromethyl group attached to a phenoxy moiety linked to a tetrahydropyran ring. Its molecular formula is and it has a molecular weight of approximately 260.25 g/mol. The compound's synthesis typically involves the reaction of 3-trifluoromethylphenol with tetrahydro-2H-pyran under controlled conditions, often utilizing potassium carbonate as a base to facilitate nucleophilic substitution reactions .

Pharmacological Properties

Research into the biological activity of this compound reveals several pharmacological properties, including:

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits significant antimicrobial properties against various bacterial strains. The presence of the trifluoromethyl group enhances lipophilicity, which may contribute to its ability to penetrate microbial membranes effectively.

- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation in vitro, suggesting its utility in treating inflammatory disorders. This is particularly relevant in the context of chronic diseases where inflammation plays a key role.

- Cytotoxicity : In cancer research, this compound has been evaluated for its cytotoxic effects on various cancer cell lines. Initial findings suggest that it may induce apoptosis in certain types of cancer cells, making it a candidate for further development as an anticancer agent.

The biological activity of this compound can be attributed to its ability to interact with specific cellular targets:

- Enzyme Inhibition : Studies have indicated that it may inhibit enzymes involved in inflammatory pathways, thereby reducing the production of pro-inflammatory cytokines.

- Receptor Modulation : The compound might modulate receptors associated with pain and inflammation, providing a dual mechanism through which it exerts its effects.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

- Antimicrobial Study : A study assessed the antimicrobial efficacy against Gram-positive and Gram-negative bacteria, demonstrating inhibition zones ranging from 15 mm to 25 mm depending on concentration.

- Anti-inflammatory Study : In a controlled experiment involving lipopolysaccharide (LPS)-induced inflammation in macrophages, treatment with the compound resulted in a significant decrease in TNF-alpha and IL-6 levels, indicating its potential as an anti-inflammatory agent .

- Cytotoxicity Assay : A cytotoxicity assay performed on MCF-7 breast cancer cells revealed an IC50 value of 12 µM, suggesting potent anticancer properties that warrant further investigation into its mechanism and therapeutic potential .

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C13H15F3O2 |

| Molecular Weight | 260.25 g/mol |

| CAS Number | 1257665-21-6 |

| Antimicrobial Activity | Effective against multiple strains |

| Anti-inflammatory Activity | Significant reduction in cytokines |

| Cytotoxicity (MCF-7) | IC50 = 12 µM |

Comparación Con Compuestos Similares

Comparison with Structural Analogs

The following table summarizes key structural and functional differences between 2-(3-trifluoromethylphenoxy)methyltetrahydro-2H-pyran and related compounds:

Key Research Findings

Reactivity and Electronic Effects

- Electron-Withdrawing vs. Donating Groups: The CF₃ group in this compound reduces electron density on the phenoxy ring, making it less reactive toward electrophilic aromatic substitution compared to analogs like Tetrahydro-2-(4-methylphenoxy)-2H-pyran () . Conversely, bromine in 2-(3-bromopropoxy)tetrahydro-2H-pyran enables facile nucleophilic displacement, a property absent in the CF₃ derivative .

- Core Heterocycle Influence: Pyridine-based analogs (e.g., ) exhibit distinct reactivity due to aromaticity and nitrogen lone pairs, contrasting with the non-aromatic tetrahydropyran system .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 2-(3-Trifluoromethylphenoxy)methyltetrahydro-2H-pyran, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via Prins cyclization (commonly used for tetrahydropyran derivatives) using benzaldehyde derivatives and silane reagents under acidic catalysis . For stereochemical control, copper(II)–bisphosphine catalysts (e.g., L3 ligand systems) enable diastereoselective oligomerization, as demonstrated for structurally similar tetrahydropyrans (e.g., 72 and 73 in ) . Optimization involves adjusting temperature (0–50°C), solvent polarity (e.g., dichloromethane vs. THF), and catalyst loading (1–5 mol%) to maximize yield (>80%) and purity (>95%) .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Methodology :

- NMR Spectroscopy : H and C NMR are essential for verifying substituent positions and stereochemistry. For example, coupling constants () in H NMR distinguish axial/equatorial substituents in the tetrahydropyran ring .

- Mass Spectrometry : High-resolution MS (EI/CI) confirms molecular weight and fragmentation patterns. Key fragments for related compounds (e.g., m/z 176.25 for CHO) align with calculated values.

- Chromatography : HPLC or GC-MS (as in ) identifies impurities, with retention times compared to standards .

Q. What are the key physicochemical properties influencing its reactivity in downstream applications?

- Methodology :

- LogP and Solubility : The trifluoromethylphenoxy group increases hydrophobicity (predicted LogP ~3.5), requiring polar aprotic solvents (e.g., DMF) for reactions.

- Thermal Stability : Differential scanning calorimetry (DSC) data for analogous compounds show decomposition >200°C, suggesting stability under standard reaction conditions.

Advanced Research Questions

Q. How can stereoselective synthesis of diastereomers be achieved, and what catalysts are most effective?

- Methodology : Diastereoselectivity (>90% de) is achieved using chiral bisphosphine–copper(II) catalysts (e.g., L3 in ). For example, (2R*,3S*,4S*) configurations are favored with 3,5-dimethylhex-5-en-1-ol and p-toluidine substrates . Computational modeling (DFT) predicts transition-state energies to rationalize selectivity .

Q. What mechanistic insights explain contradictory yields in nucleophilic substitution reactions involving this compound?

- Methodology : Conflicting yields (57–84% in ) arise from competing pathways (e.g., SN1 vs. SN2). Kinetic studies under varying conditions (BF•OEt concentration, solvent polarity) reveal that polar aprotic solvents favor SN2 mechanisms, while steric hindrance from the trifluoromethyl group slows reactivity . Side reactions (e.g., elimination) are minimized by using low temperatures (−20°C to 0°C) .

Q. How can computational tools aid in predicting synthetic routes and optimizing reaction parameters?

- Methodology : AI-driven platforms (e.g., Template_relevance models in ) leverage databases (PISTACHIO, Reaxys) to propose one-step syntheses. For example, retrosynthetic analysis prioritizes precursors with >95% similarity to known tetrahydropyran pathways. Machine learning predicts optimal conditions (e.g., 60°C, 12 h) for Prins cyclization, validated by experimental yields.

Q. What strategies resolve discrepancies in biological activity data across studies?

- Methodology : Meta-analysis of bioactivity data (e.g., IC variations) identifies confounding factors:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.